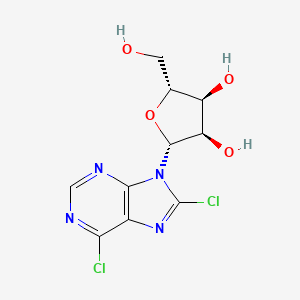
4-fluorobenzenecarboximidamide;hydrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is a chemical compound with the molecular formula C7H8ClFN2. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research. The compound is known for its white crystalline solid form and is often utilized in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzamide.
Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: 4-Fluorobenzamide
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobenzamidine hydrochloride
- 4-Fluorobenzene-1-carboximidamide
- 4-Fluorophenylformamidine hydrochloride
Uniqueness
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is unique due to its specific fluorine substitution on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H10ClFN2O |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
4-fluorobenzenecarboximidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,(H3,9,10);1H;1H2 |
Clé InChI |
ARFZDVLJULVDLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)F.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)


![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)






![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)



